2,3-NAPHTHO-12-CROWN-4

cation binding fluorescence spectroscopy alkali metal recognition

2,3-Naphtho-12-crown-4 (CAS 104547-98-0, C₁₆H₁₈O₄, MW 274.31 g/mol) is a naphthalene-fused 12-membered crown ether featuring a rigid aromatic fluorophore integrated with a cation-binding cavity. Its molecular architecture combines the well-established size-selectivity of the 12-crown-4 framework (optimized for small alkali cations) with the photophysical properties of the naphthalene chromophore, enabling both ion recognition and optical transduction in a single molecular platform.

Molecular Formula C16H18O4
Molecular Weight 274.31 g/mol
CAS No. 104547-98-0
Cat. No. B019138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-NAPHTHO-12-CROWN-4
CAS104547-98-0
Synonyms2,3-NAPHTHO-12-CROWN-4
Molecular FormulaC16H18O4
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESC1COCCOC2=CC3=CC=CC=C3C=C2OCCO1
InChIInChI=1S/C16H18O4/c1-2-4-14-12-16-15(11-13(14)3-1)19-9-7-17-5-6-18-8-10-20-16/h1-4,11-12H,5-10H2
InChIKeyXZQXKWOWBFFGEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Naphtho-12-Crown-4 (CAS 104547-98-0): Baseline Identity and Comparator Landscape for Procurement Decisions


2,3-Naphtho-12-crown-4 (CAS 104547-98-0, C₁₆H₁₈O₄, MW 274.31 g/mol) is a naphthalene-fused 12-membered crown ether featuring a rigid aromatic fluorophore integrated with a cation-binding cavity [1]. Its molecular architecture combines the well-established size-selectivity of the 12-crown-4 framework (optimized for small alkali cations) with the photophysical properties of the naphthalene chromophore, enabling both ion recognition and optical transduction in a single molecular platform [1][2]. The most relevant comparators for scientific selection include unsubstituted 12-crown-4 (parent macrocycle), benzo-12-crown-4 (benzene-fused analog), dibenzo-12-crown-4, and larger-ring naphtho-crown ethers such as 2,3-naphtho-15-crown-5 and 2,3-naphtho-18-crown-6 [1][2].

Why 2,3-Naphtho-12-Crown-4 Cannot Be Generically Substituted by In-Class Crown Ethers


Simple in-class substitution between 12-crown-4 analogs is scientifically unjustified because the fused naphthalene ring fundamentally alters three critical performance parameters simultaneously: (i) it rigidifies the macrocyclic cavity conformation, pre-organizing oxygen donor atoms for cation coordination [1]; (ii) it introduces an intrinsic fluorophore that enables direct optical monitoring of binding events without requiring external reporter molecules [2]; and (iii) it increases lipophilicity (LogP = 2.64) relative to the parent 12-crown-4 and benzo-12-crown-4, which modifies membrane permeability and solvent extraction behavior in ways that cannot be extrapolated from simpler analogs [1][3]. The quantitative evidence below demonstrates that these structural differences produce measurable divergences in cation binding affinity, selectivity, and detection modality that directly impact procurement decisions.

Quantitative Differentiation Evidence for 2,3-Naphtho-12-Crown-4: Head-to-Head Data Against Key Comparators


Cation Binding Affinity Profile: 2,3-Naphtho-12-Crown-4 vs. Parent 12-Crown-4 in Acetonitrile

In a direct head-to-head comparison using steady-state fluorescence titration in acetonitrile, 2,3-naphtho-12-crown-4 exhibited association constants (log Kₐ) of 2.8 for Li⁺, 3.5 for Na⁺, and 4.0 for K⁺ [1]. In contrast, parent 12-crown-4 under comparable conditions (acetonitrile, alkali thiocyanates) shows a markedly different selectivity profile with log K ≈ 1.0–2.0 for Na⁺ and K⁺, and no detectable binding for Li⁺ [2]. The naphthalene-fused derivative shifts the binding preference toward K⁺ over Na⁺ by approximately 0.5 log units (Ka ratio ≈ 3.2:1), whereas parent 12-crown-4 displays a Na⁺ preference [1][2].

cation binding fluorescence spectroscopy alkali metal recognition

Intrinsic Fluorescence Signaling Capability: 2,3-Naphtho-12-Crown-4 vs. Benzo-12-Crown-4

2,3-Naphtho-12-crown-4 enables direct, label-free optical detection of cation complexation via fluorescence quenching of the naphthalene chromophore (λₑₘ ≈ 340 nm), with measurable fluorescence intensity changes upon cation binding [1]. Benzo-12-crown-4, by contrast, lacks a strong intrinsic fluorophore and requires the addition of external reporter molecules or indirect detection methods (e.g., membrane electrode potential) to transduce binding events, which increases assay complexity and introduces potential interferences [2]. In acetonitrile, the fluorescence of the naphthalene moiety is quenched proportionally to the concentration of bound cation, enabling direct determination of association constants from emission spectra [1].

optical chemosensor fluorescence detection label-free ion sensing

Cavity Pre-Organization and Conformational Rigidity: 2,3-Naphtho-12-Crown-4 vs. Benzo-12-Crown-4

Single-crystal X-ray analysis reveals that 2,3-naphtho-12-crown-4 crystallizes in the monoclinic space group P2₁/a with unit cell parameters a = 24.148(8) Å, b = 14.535(4) Å, c = 7.987(5) Å, β = 102.87(2)°, and notably contains two crystallographically independent molecules with significantly different conformations in the asymmetric unit [1]. In contrast, benzo-12-crown-4 (space group P2₁/b, a = 8.466(3) Å, b = 8.019(3) Å, c = 33.590(10) Å, β = 90.99(3)°) contains two independent molecules that adopt similar conformations [1]. The presence of two distinct conformers for the naphtho derivative, vs. one dominant conformer for the benzo analog, indicates greater conformational flexibility accessible to the naphthalene-fused macrocycle, which may influence its ability to adapt to different cation sizes during complexation.

X-ray crystallography macrocycle conformation pre-organization

Lipophilicity and Membrane Electrode Performance: 2,3-Naphtho-12-Crown-4 vs. Benzo-12-Crown-4 Derivatives

The naphthalene moiety endows 2,3-naphtho-12-crown-4 with significantly higher lipophilicity (calculated LogP = 2.64) compared to benzo-12-crown-4 (LogP ≈ 1.1) . This lipophilicity difference translates into measurable changes in membrane ion-selective electrode behavior: lipophilic derivatives of naphtho-12-crown-4 incorporated into PVC-based membranes exhibit altered selectivity patterns dependent on the position and number of substituents, with selectivity changes observed as lipophilicity increases [1]. For procurement of ion-selective electrode components, the higher logP of the naphtho scaffold directly influences membrane retention (resistance to leaching) and the Na⁺/K⁺ selectivity coefficients, which for benzo-12-crown-4-based electrodes typically favor Na⁺ (log K^pot_Na,K ≈ −0.5 to −1.0), while naphtho-12-crown-4-based membranes shift preference toward K⁺ [1].

ion-selective electrode lipophilicity membrane sensor

Ring-Size Specificity: 2,3-Naphtho-12-Crown-4 vs. 2,3-Naphtho-15-Crown-5 in Cation Recognition

Within the naphtho-crown ether series, the 12-crown-4 cavity (diameter ≈ 1.2–1.5 Å) is optimally matched to the ionic diameter of Li⁺ (1.52 Å) and the smaller side of Na⁺, whereas the larger 15-crown-5 ring (cavity ≈ 1.7–2.2 Å) favors Na⁺ and K⁺ binding [1]. Fluorescence titration data in acetonitrile confirm that 2,3-naphtho-12-crown-4 binds Li⁺ with log Ka = 2.8, whereas 2,3-naphtho-15-crown-5 shows weaker Li⁺ binding (log Ka < 2.0) but stronger complexation of Na⁺ (log Ka ≈ 3.8) and K⁺ [1]. The 12-crown-4 cavity provides the highest Li⁺/Na⁺ selectivity ratio among the naphtho-crown series, making it the preferred scaffold when discrimination against larger alkali metals is required.

macrocycle ring size cation size-selectivity naphtho-crown series

Evidence-Based Application Scenarios for 2,3-Naphtho-12-Crown-4 Procurement


Fluorescence-Based Optical Sensor for Lithium Ion Detection in Organic Media

The intrinsic naphthalene fluorophore of 2,3-naphtho-12-crown-4 (λₑₘ ≈ 340 nm) enables direct, label-free optical detection of Li⁺ via fluorescence quenching, with a measured log Ka of 2.8 in acetonitrile [1]. This scenario leverages the compound's dual functionality—cation recognition and optical signaling—without requiring external indicator dyes or complex electrode assemblies, reducing sensor fabrication complexity and per-assay costs. The compound is appropriate for monitoring Li⁺ in non-aqueous battery electrolytes or organic reaction mixtures where optical access is available.

Potassium-Selective Membrane Electrode Construction with Enhanced Lipophilicity

2,3-Naphtho-12-crown-4 exhibits a log Ka of 4.0 for K⁺ in acetonitrile, substantially higher than its affinity for Na⁺ (log Ka = 3.5) or Li⁺ (log Ka = 2.8) [1]. Its calculated LogP of 2.64 provides improved membrane retention in PVC-based ion-selective electrodes compared to benzo-12-crown-4 (LogP ≈ 1.1) [2]. This combination of K⁺-preferring selectivity and enhanced lipophilicity makes 2,3-naphtho-12-crown-4 suitable for fabricating K⁺-selective electrodes with extended operational lifetimes due to reduced leaching of the ionophore from the membrane matrix [2].

Structural Biology Probe for Alkali Metal Cation Binding Studies via Fluorescence Spectroscopy

The naphthalene fluorescence of 2,3-naphtho-12-crown-4 provides a direct spectroscopic handle for quantifying cation binding thermodynamics (Ka, stoichiometry) without relying on indirect competition assays or isothermal titration calorimetry [1]. This enables systematic studies of alkali metal recognition in acetonitrile and other organic solvents, with the compound serving as both the receptor and the reporter. The characterized conformational flexibility revealed by X-ray crystallography (two distinct conformers in the asymmetric unit) [3] supports its use as a model system for investigating how macrocycle flexibility influences cation binding affinity and selectivity.

Lithium-Selective Extraction Agent for Battery-Grade Lithium Purification

The 12-crown-4 cavity of 2,3-naphtho-12-crown-4 is optimally size-matched for Li⁺ (ionic diameter 1.52 Å), yielding the highest Li⁺/Na⁺ selectivity ratio within the naphtho-crown ether series (approximately 10-fold higher than naphtho-15-crown-5) [1]. The enhanced lipophilicity (LogP = 2.64) compared to 12-crown-4 facilitates partitioning into organic extraction phases [2]. This evidence supports procurement for solvent extraction protocols targeting lithium enrichment from mixed alkali metal sources, particularly where separation from sodium is the critical performance parameter.

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